molecular formula C28H28N2O7S B11638551 methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11638551
M. Wt: 536.6 g/mol
InChI Key: KCZQDWWCIHDJFM-XTQSDGFTSA-N
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Description

Methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The pyrrole and thiazole rings are then coupled through a series of reactions involving acylation and alkylation to introduce the benzoyl and methoxyphenyl groups.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the pyrrole ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups in the benzoyl and ester moieties can be reduced to alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its unique structure may impart desirable characteristics such as thermal stability, conductivity, or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for various modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-ethoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-butoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and structural features. The presence of both pyrrole and thiazole rings, along with the various substituents, imparts unique chemical and physical properties that distinguish it from similar compounds. These properties may include specific reactivity patterns, biological activity, and material characteristics.

Properties

Molecular Formula

C28H28N2O7S

Molecular Weight

536.6 g/mol

IUPAC Name

methyl 2-[(3E)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H28N2O7S/c1-6-13-37-20-12-9-18(14-15(20)2)23(31)21-22(17-7-10-19(35-4)11-8-17)30(26(33)24(21)32)28-29-16(3)25(38-28)27(34)36-5/h7-12,14,22,31H,6,13H2,1-5H3/b23-21+

InChI Key

KCZQDWWCIHDJFM-XTQSDGFTSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)O)C

Origin of Product

United States

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